2,4-Diiodopyrimidine
Overview
Description
2,4-Diiodopyrimidine is an organic compound with the molecular formula C₄H₂I₂N₂. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of iodine atoms at positions 2 and 4 of the pyrimidine ring makes this compound particularly interesting for various chemical applications .
Mechanism of Action
Target of Action
2,4-Diiodopyrimidine and its derivatives are known to target protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, this compound can exert its biological effects.
Mode of Action
It is known that pyrimidine derivatives, including this compound, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition disrupts the normal functioning of the cell, leading to controlled cell growth and metabolism .
Biochemical Pathways
This inhibition can disrupt cellular energy production, leading to cell death
Pharmacokinetics
It is known that the compound has a molecular weight of 33188 , which may influence its bioavailability and distribution within the body
Result of Action
The result of this compound’s action is the inhibition of protein kinases, leading to controlled cell growth and metabolism . This can have potential anticancer effects, as uncontrolled cell growth is a hallmark of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodopyrimidine typically involves the iodination of pyrimidine derivatives. One common method is the direct iodination of pyrimidine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution of hydrogen atoms with iodine atoms at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The iodine atoms can be reduced to form pyrimidine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are typically employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl or heteroaryl compounds.
Reduction Reactions: Products include deiodinated pyrimidine derivatives.
Scientific Research Applications
2,4-Diiodopyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of nucleic acid analogs and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Contains amino groups instead of iodine atoms and is used in the synthesis of pharmaceuticals.
2,4-Dichloropyrimidine: Contains chlorine atoms and is used as an intermediate in organic synthesis.
2,4-Dibromopyrimidine: Contains bromine atoms and is used in similar applications as 2,4-Diiodopyrimidine.
Uniqueness: this compound is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to other halogenated pyrimidines. The larger atomic size and higher electronegativity of iodine make it suitable for specific substitution and coupling reactions that are not as efficient with chlorine or bromine derivatives .
Properties
IUPAC Name |
2,4-diiodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYCEXJWCVTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459252 | |
Record name | 2,4-diiodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262353-34-4 | |
Record name | 2,4-Diiodopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262353-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-diiodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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